molecular formula C17H22N2O2 B5632699 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Katalognummer B5632699
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: IBEUBGVYQIGPLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPPTO and has a molecular formula of C18H23N3O2.

Wirkmechanismus

The mechanism of action of EPPTO involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. EPPTO inhibits the COX enzyme by binding to the active site of the enzyme, thereby preventing the production of prostaglandins.
Biochemical and Physiological Effects:
EPPTO has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammatory disorders. Studies have also shown that EPPTO exhibits minimal toxicity and does not cause any significant adverse effects on the liver and kidney function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of EPPTO is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders. However, one of the limitations of EPPTO is its poor solubility in water, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on EPPTO. One of the potential future applications of EPPTO is in the development of new drugs for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Another potential future direction is the development of new synthetic methods for the production of EPPTO, which could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity and adverse effects of EPPTO in vivo.
In conclusion, EPPTO is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine, which is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product. EPPTO exhibits potent anti-inflammatory and analgesic properties by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. EPPTO has several advantages and limitations for lab experiments, and there are several future directions for the research on EPPTO, including the development of new drugs for the treatment of inflammatory disorders and the improvement of its solubility and bioavailability.

Synthesemethoden

The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product, 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole.

Wissenschaftliche Forschungsanwendungen

EPPTO has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of EPPTO is in the field of medicinal chemistry. Studies have shown that EPPTO exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders.

Eigenschaften

IUPAC Name

5-[3-(4-ethylphenyl)propyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-13-6-8-14(9-7-13)4-3-5-16-18-17(19-21-16)15-10-11-20-12-15/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEUBGVYQIGPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCCC2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.